molecular formula C9H15NO2 B053413 Proline, 5-ethenyl-, ethyl ester, trans- (9CI) CAS No. 112009-97-9

Proline, 5-ethenyl-, ethyl ester, trans- (9CI)

Cat. No.: B053413
CAS No.: 112009-97-9
M. Wt: 169.22 g/mol
InChI Key: ZAOGTANDWGQXED-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Proline, 5-ethenyl-, ethyl ester, trans- (9CI), also known as Proline, 5-ethenyl-, ethyl ester, trans- (9CI), is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Proline, 5-ethenyl-, ethyl ester, trans- (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Proline, 5-ethenyl-, ethyl ester, trans- (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (2S,5S)-5-ethenylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-7-5-6-8(10-7)9(11)12-4-2/h3,7-8,10H,1,4-6H2,2H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOGTANDWGQXED-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H](N1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Proline, 5-ethenyl-, ethyl ester, trans-" literature review and key publications

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis & Application in Peptidomimetics[1][2]

Executive Summary & Compound Identity

Proline, 5-ethenyl-, ethyl ester, trans- (Commonly: trans-5-vinylproline ethyl ester) is a specialized, non-proteinogenic amino acid derivative. It serves as a critical chiral building block in the synthesis of constrained peptidomimetics, specifically for "stapling" peptide sequences via Ring-Closing Metathesis (RCM).

By introducing a vinyl group at the C5 position, this molecule allows for the formation of hydrocarbon bridges between amino acid residues, locking peptides into bioactive conformations such as Polyproline Type II (PPII) helices or


-turns. This guide details the stereoselective synthesis, mechanistic underpinnings, and application protocols for this compound.
Property Details
CAS Number 112009-97-9
IUPAC Name Ethyl (2S,5S)-5-ethenylpyrrolidine-2-carboxylate
Molecular Formula C

H

NO

Stereochemistry trans-2,5-disubstituted (typically 2S,5S if derived from L-Proline)
Key Application Peptide Macrocyclization (RCM), Kainoid Synthesis
Mechanistic Principles of Synthesis

The most robust and scalable route to trans-5-vinylproline ethyl ester is the Shono Oxidation followed by nucleophilic substitution via an N-acyliminium ion intermediate. This pathway is preferred over de novo cyclization strategies (e.g., aza-Diels-Alder) due to its use of the abundant chiral pool material, L-Proline, and its high diastereoselectivity.

2.1 The Stereochemical Control (The "Trans" Effect)

The critical challenge is establishing the trans relationship between the C2-carboxylate and the new C5-vinyl group.

  • Anodic Oxidation: The electrochemical oxidation of

    
    -protected proline ester introduces a methoxy group at C5, creating an 
    
    
    
    -acetal.
  • Iminium Ion Formation: Treatment with a Lewis Acid (

    
     or 
    
    
    
    ) generates a planar
    
    
    -acyliminium ion.
  • Face-Selective Attack: The bulky C2-ester group sterically shields the syn-face of the ring. Consequently, the vinyl nucleophile (e.g., vinyl cuprate or vinyl silane) attacks from the anti-face (the face opposite the ester), yielding the trans-2,5-disubstituted product as the major diastereomer.

2.2 Synthesis Pathway Diagram

ShonoSynthesis Start N-Boc-L-Proline Ethyl Ester Inter1 5-Methoxy Intermediate Start->Inter1 Shono Oxidation (Anodic, MeOH) Iminium N-Acyliminium Ion (Cation) Inter1->Iminium Lewis Acid (BF3·OEt2) Product trans-5-Vinylproline Ethyl Ester Iminium->Product Vinyl Nucleophile (Anti-face attack) Control C2-Ester blocks syn-face Control->Iminium

Caption: Stereoselective synthesis via Shono Oxidation and N-acyliminium ion intermediates.

Detailed Experimental Protocols

Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Protocol A: Electrochemical Methoxylation (Shono Oxidation)

Objective: Functionalize the chemically inert C5 position of proline.

  • Setup: Use an undivided electrolysis cell equipped with carbon rod electrodes.

  • Reagents: Dissolve N-Boc-L-proline ethyl ester (10 mmol) in MeOH (30 mL). Add Et

    
    NOTs  (tetraethylammonium tosylate) (0.5 equiv) as the supporting electrolyte.
    
  • Electrolysis: Pass a constant current (approx. 100-200 mA) through the solution while cooling to 0–5 °C. Monitor consumption of starting material by TLC.

    • Endpoint: Typically requires 2.2–2.5 F/mol of electricity.

  • Workup: Evaporate MeOH under reduced pressure. Resuspend residue in Et

    
    O, wash with water to remove electrolyte, dry over MgSO
    
    
    
    , and concentrate.
  • Result: 1-tert-butyl 2-ethyl 5-methoxypyrrolidine-1,2-dicarboxylate (Yield: ~85-90%).

Protocol B: Stereoselective Vinylation

Objective: Introduce the vinyl group trans to the ester.

  • Preparation: Dissolve the 5-methoxy intermediate (5 mmol) in anhydrous CH

    
    Cl
    
    
    
    (20 mL) and cool to -78 °C.
  • Nucleophile Formation: In a separate flask, prepare a vinyl cuprate species or use Vinylmagnesium bromide (1.0 M in THF, 10 mmol) mixed with CuBr·SMe

    
      (0.5 equiv) to enhance selectivity. Alternatively, Vinyltri-n-butyltin  with BF
    
    
    
    is a milder non-metal alternative.
  • Reaction: Add BF

    
      (1.1 equiv) dropwise to the methoxy-proline solution to generate the iminium ion in situ. Stir for 15 min.
    
  • Addition: Cannulate the vinyl nucleophile solution slowly into the iminium mixture at -78 °C. Stir for 1 h, then allow to warm to -20 °C.

  • Quench: Quench with saturated aqueous NH

    
    Cl. Extract with EtOAc (3x).
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The trans-isomer typically elutes after the minor cis-isomer (verify with TLC/NMR).

  • Validation:

    • 
      H NMR (CDCl
      
      
      
      ):
      Look for vinyl protons (
      
      
      5.7–5.9, m, 1H;
      
      
      5.0–5.2, m, 2H). The C5-H proton coupling constant (
      
      
      ) helps confirm relative stereochemistry.
Applications in Drug Discovery

The primary utility of trans-5-vinylproline ethyl ester is in the synthesis of stapled peptides and macrocyclic peptidomimetics .

4.1 Ring-Closing Metathesis (RCM)

By incorporating trans-5-vinylproline and another vinyl-bearing amino acid (e.g., allylglycine) into a peptide chain, researchers can use Grubbs' catalysts to close a ring. This macrocyclization:

  • Restricts Conformational Freedom: Reduces the entropic penalty of binding to a target protein.

  • Increases Proteolytic Stability: Protects the peptide from enzymatic degradation.

  • Enforces Secondary Structure: Can stabilize PPII helices or

    
    -turns depending on the spacing (
    
    
    
    or
    
    
    ).
4.2 Pathway: Peptide Stapling Workflow

RCM_Workflow Step1 Solid Phase Peptide Synthesis (SPPS) Incorporate trans-5-vinylproline Step2 Linear Precursor (Contains 2 vinyl 'handles') Step1->Step2 Step3 Ru-Catalyzed Metathesis (Grubbs II or Hoveyda-Grubbs) Step2->Step3 DCM, Reflux Step4 Constrained Macrocycle (Stapled Peptide) Step3->Step4 - Ethylene gas

Caption: Workflow for utilizing 5-vinylproline in peptide stapling via Ring-Closing Metathesis.

Analytical Data & Characterization

To ensure the integrity of the synthesized compound, compare experimental data against these standard values.

Spectroscopy Characteristic Signals (CDCl

)

H NMR

5.75 (ddd, 1H, =CH), 5.10 (d, 1H, =CH

), 5.05 (d, 1H, =CH

), 4.35 (m, 1H, H-5), 4.20 (q, 2H, OCH

CH

).

C NMR

172.5 (C=O), 137.2 (CH=), 115.8 (=CH

), 60.5 (C-2), 59.8 (C-5).
Stereochemistry NOESY correlations typically observed between C2-H and C5-H in the cis isomer are absent or weak in the trans isomer.
References
  • Stereoselective Synthesis via N-Acyliminium Ions

    • Arrieta, A., et al. "Stereoselective Addition of Grignard-Derived Organocopper Reagents to N-Acyliminium Ions: Synthesis of Enantiopure 5- and 4,5-Substituted Prolinates."[1] The Journal of Organic Chemistry, 2008, 73(5), 1661–1681.[1]

  • Shono Oxidation Methodology

    • Shono, T., et al. "Electroorganic chemistry. 46. A new carbon-carbon bond forming reaction at the .alpha.-position of amines utilizing anodic oxidation as a key step." Journal of the American Chemical Society, 1981, 103(5), 1172–1176.
  • Application in Peptidomimetics (ProM-19)

    • Schmalz, M. T., et al. "Design and synthesis of a tetracyclic tripeptide mimetic frozen in a polyproline type II (PP2) helix conformation." Organic & Biomolecular Chemistry, 2022, 20, 9368-9377.
  • Review of C-N Bond Construction

    • "Cutting-Edge and Time-Honored Strategies for Stereoselective Construction of C–N Bonds in Total Synthesis." Chemical Reviews, 2016, 116(5), 2688–2950.

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Utility of trans-5-Ethenyl-L-proline, Ethyl Ester in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Scaffolds in Drug Discovery

In the landscape of pharmaceutical development, the design and synthesis of novel molecular scaffolds are paramount to accessing new chemical space and developing next-generation therapeutics. Proline and its derivatives are privileged structures, frequently incorporated into bioactive molecules due to their unique conformational constraints, which can impart favorable pharmacokinetic and pharmacodynamic properties.[1][2] The introduction of a reactive vinyl group onto the proline ring, as in trans-5-ethenyl-L-proline, ethyl ester, creates a versatile building block with significant potential for the synthesis of complex pharmaceutical intermediates. This bifunctional molecule, possessing both a nucleophilic secondary amine and a reactive alkene, opens avenues for a diverse array of chemical transformations.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of trans-5-ethenyl-L-proline, ethyl ester. The protocols and discussions herein are grounded in established principles of organic chemistry and draw from analogous transformations reported in the scientific literature.

Synthetic Protocol: A Proposed Route to trans-5-Ethenyl-L-proline, Ethyl Ester

While a direct, optimized synthesis for trans-5-ethenyl-L-proline, ethyl ester is not extensively documented under this specific nomenclature, a plausible and stereocontrolled route can be devised from readily available starting materials. The following protocol is a proposed multi-step synthesis, leveraging well-established organometallic and elimination reactions.

Overall Synthetic Workflow

The proposed synthesis commences with the protection of commercially available L-proline, followed by esterification. A key step involves the introduction of a precursor to the vinyl group at the 5-position, which is then converted to the desired ethenyl moiety via an elimination reaction.

G A L-Proline B N-Boc-L-proline A->B Boc₂O, Base C N-Boc-L-proline ethyl ester B->C EtI, Base D N-Boc-5-hydroxy-L-proline ethyl ester (cis/trans mixture) C->D NBS, H₂O/DMSO E N-Boc-5-oxo-L-proline ethyl ester D->E Oxidation (e.g., PCC, Swern) F N-Boc-5-(vinyl)-5-hydroxy-L-proline ethyl ester E->F VinylMgBr, THF G N-Boc-trans-5-ethenyl-L-proline ethyl ester F->G Dehydration (e.g., Martin's sulfurane) H trans-5-Ethenyl-L-proline ethyl ester G->H Acidic Deprotection (e.g., TFA)

Caption: Proposed synthetic workflow for trans-5-ethenyl-L-proline ethyl ester.

Step-by-Step Experimental Protocol

PART 1: Synthesis of N-Boc-5-oxo-L-proline ethyl ester

  • N-Protection of L-Proline: To a solution of L-proline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. After reaction completion, acidify the aqueous solution with 1M HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-proline.

  • Esterification: Dissolve N-Boc-L-proline (1.0 eq) in anhydrous dimethylformamide (DMF). Add potassium carbonate (1.5 eq) and ethyl iodide (1.2 eq). Stir the mixture at room temperature for 16 hours. Dilute the reaction mixture with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to afford N-Boc-L-proline ethyl ester.

  • Hydroxylation and Oxidation: The introduction of a carbonyl group at the 5-position can be achieved via a two-step sequence. First, treat the N-Boc-L-proline ethyl ester with N-bromosuccinimide (NBS) in aqueous DMSO to yield a mixture of cis- and trans-5-hydroxyproline derivatives. This intermediate is then oxidized using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or under Swern oxidation conditions to yield N-Boc-5-oxo-L-proline ethyl ester.

PART 2: Introduction of the Vinyl Group and Deprotection

  • Grignard Addition: Dissolve the N-Boc-5-oxo-L-proline ethyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon). Add vinylmagnesium bromide (1.1 eq, 1.0 M solution in THF) dropwise. Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, dry the organic layer, and concentrate. The crude product will be the tertiary alcohol, N-Boc-5-(vinyl)-5-hydroxy-L-proline ethyl ester.

  • Dehydration to form the Alkene: The tertiary alcohol can be dehydrated to the desired alkene using a reagent such as Martin's sulfurane to favor the formation of the trans isomer and minimize side reactions. Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane and add Martin's sulfurane (1.2 eq) at 0 °C. Allow the reaction to proceed for 1-2 hours. Monitor the reaction by TLC. Upon completion, quench the reaction and purify by column chromatography to isolate N-Boc-trans-5-ethenyl-L-proline ethyl ester.

  • N-Deprotection: Dissolve the N-Boc protected product in dichloromethane and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Remove the solvent and excess acid under reduced pressure to yield the TFA salt of trans-5-ethenyl-L-proline, ethyl ester. The free base can be obtained by neutralization with a suitable base.

Applications in Pharmaceutical Intermediate Synthesis

The strategic placement of the vinyl group on the proline scaffold opens up a plethora of synthetic possibilities for the construction of complex pharmaceutical intermediates. The reactivity of both the vinyl group and the proline core can be harnessed in various transformations.

Michael Addition Reactions

The electron-withdrawing nature of the adjacent ester and the ring structure can activate the vinyl group for Michael addition reactions. This allows for the introduction of a wide range of nucleophiles at the 4-position of the proline ring, leading to novel substituted proline derivatives.

G A trans-5-Ethenyl-L-proline ethyl ester C 4-Substituted proline derivative A->C Michael Addition B Nucleophile (Nu⁻) B->C

Caption: Michael addition on the vinylproline scaffold.

This approach is valuable for synthesizing libraries of compounds for screening in drug discovery programs. For instance, the addition of thiol-containing fragments can lead to precursors for protease inhibitors, while the addition of amine nucleophiles can generate novel diamine scaffolds.

Cross-Coupling Reactions

The vinyl group is an excellent handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[3] These reactions enable the introduction of aryl, heteroaryl, and alkynyl moieties, which are common features in many drug molecules.

Table 1: Potential Cross-Coupling Reactions and their Pharmaceutical Relevance

Cross-Coupling ReactionReagentProduct TypePotential Pharmaceutical Application
Suzuki Coupling Aryl/Heteroaryl Boronic Acid5-(Aryl/Heteroaryl)ethyl-proline esterIntroduction of aromatic systems found in kinase inhibitors, GPCR ligands.
Heck Coupling Aryl/Heteroaryl Halide5-(Styrenyl)-proline esterSynthesis of stilbene-like structures with potential anti-cancer or anti-inflammatory activity.
Sonogashira Coupling Terminal Alkyne5-(Alkynyl)-proline esterAccess to rigid scaffolds for enzyme inhibitors or as precursors for further functionalization.
Ring-Closing Metathesis (RCM)

The vinyl group can participate in ring-closing metathesis reactions when a second double bond is introduced into the molecule, for example, at the nitrogen atom. This powerful C-C bond-forming reaction can lead to the synthesis of novel bicyclic and constrained proline analogues. These conformationally restricted scaffolds are of great interest in peptide and peptidomimetic design to enhance biological activity and metabolic stability.[1]

Epoxidation and Dihydroxylation

The vinyl group can be readily oxidized to an epoxide or a diol. These functional groups serve as versatile intermediates for the synthesis of highly functionalized proline derivatives. For example, the epoxide can be opened by various nucleophiles to introduce diverse substituents with stereocontrol. Dihydroxylation can lead to chiral diols that can be further modified.

Conclusion

trans-5-Ethenyl-L-proline, ethyl ester represents a highly versatile and valuable building block for the synthesis of novel pharmaceutical intermediates. Its bifunctional nature allows for a wide range of chemical transformations, providing access to diverse and complex molecular architectures. The synthetic protocols and application strategies outlined in these notes are intended to serve as a guide for researchers to explore the full potential of this promising scaffold in the pursuit of new therapeutic agents. The ability to readily introduce functionality through both the vinyl group and the proline core makes it a powerful tool in the drug discovery arsenal.

References

  • Process for preparing 5-vinyl-2-pyrrolidinone and intermediates therefor.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

  • Esters with Grignard Reagent. Chemistry Steps. [Link]

  • Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. MDPI. [Link]

Sources

Application Note: Divergent Synthesis of Non-Canonical Amino Acids using trans-5-Ethenyl-Proline Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of non-canonical amino acids (NCAAs) into peptide therapeutics is a cornerstone of modern drug discovery, offering enhanced proteolytic stability, improved bioavailability, and constrained conformational geometries. Among these, Proline, 5-ethenyl-, ethyl ester, trans- (also referred to as trans-5-vinylproline ethyl ester) represents a high-value "linchpin" scaffold.

Its value is derived from two structural features:

  • The trans-Stereochemistry: The C5-vinyl group is positioned anti to the C2-carboxylate, enforcing specific

    
     and 
    
    
    
    torsion angles that mimic type-II
    
    
    -turns, crucial for disrupting protein-protein interactions (PPIs).
  • The 5-Ethenyl Handle: This terminal alkene serves as a reactive site for Ruthenium-catalyzed Olefin Metathesis (Cross-Metathesis or Ring-Closing Metathesis), enabling the rapid generation of diverse side-chain libraries from a single precursor.

This guide details the protocols for utilizing this scaffold to synthesize a library of 5-alkylated proline analogues and their subsequent integration into peptide workflows.

Chemical Basis & Mechanistic Insight

Stereochemical Control

The synthesis of 5-substituted prolines often faces challenges regarding diastereoselectivity. The trans-isomer is thermodynamically preferred in many synthetic routes (such as the nucleophilic substitution of N-acyliminium ions) because the incoming nucleophile attacks from the face opposite the bulky C2-ester group.

  • Cis-isomer: Substituents at C2 and C5 are on the same face (syn).

  • Trans-isomer: Substituents are on opposite faces (anti).

In peptidomimetics, the trans-5-vinyl scaffold biases the peptide backbone, often favoring the trans-amide bond conformer over the cis-amide, which is critical for designing structured macrocycles (stapled peptides).

The Metathesis Advantage

The terminal vinyl group is a "Type I" olefin in the Grubbs classification model, meaning it undergoes rapid homodimerization. However, when reacted with electron-deficient partners (Type II/III olefins) using Second-Generation catalysts (e.g., Hoveyda-Grubbs II), it participates efficiently in Cross-Metathesis (CM) to yield functionalized NCAAs.

Experimental Protocols

Protocol A: Synthesis of trans-5-Ethenyl-Proline Ethyl Ester (Scaffold Generation)

Note: If the starting material is not purchased commercially, this route via Shono Oxidation is the industry standard for high diastereoselectivity.

Reagents:

  • N-Boc-L-proline ethyl ester

  • Methanol (Anhydrous)

  • Vinylmagnesium bromide (1.0 M in THF)

  • CuBr·SMe

    
     (Copper(I) bromide dimethyl sulfide complex)
    
  • BF

    
    ·OEt
    
    
    

Workflow:

  • Electrochemical Oxidation (Shono Type):

    • Dissolve N-Boc-L-proline ethyl ester in MeOH.

    • Perform anodic oxidation (carbon electrodes, constant current) to generate the 5-methoxy-proline intermediate.

  • Nucleophilic Substitution:

    • In a flame-dried flask under Argon, cool the 5-methoxy intermediate (1.0 equiv) in dry THF to -78°C.

    • Add BF

      
      ·OEt
      
      
      
      (1.1 equiv) to generate the N-acyliminium ion in situ.
    • Simultaneously, prepare the organocuprate by mixing VinylMgBr (2.0 equiv) with CuBr·SMe

      
       (1.0 equiv) at -78°C.
      
    • Cannulate the cuprate solution into the iminium ion solution.

    • Stir at -78°C for 2 hours, then warm to RT.

  • Purification:

    • Quench with sat. NH

      
      Cl. Extract with EtOAc.[1]
      
    • Purify via flash chromatography (Hexanes/EtOAc). The trans-isomer typically elutes after the cis-isomer (verify via NOESY NMR).

Protocol B: Diversity-Oriented Synthesis via Cross-Metathesis

Objective: To functionalize the 5-ethenyl handle with various side chains (R-groups).

Materials:

  • Substrate: trans-5-ethenyl-proline ethyl ester (0.2 mmol)

  • Cross Partner: Terminal alkene (e.g., 1-octene, methyl acrylate, allyl-PEG) (3-5 equiv)

  • Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II) (2-5 mol%)

  • Solvent: Dichloromethane (DCM), degassed, anhydrous.

Step-by-Step Procedure:

  • Setup: In a glovebox or under a strict Nitrogen atmosphere, dissolve the proline scaffold (50 mg) and the cross-partner alkene in DCM (concentration 0.1 M).

  • Catalyst Addition: Add HG-II catalyst (5 mol%) as a solid or stock solution.

    • Critical Insight: If the cross-partner is electron-deficient (e.g., an acrylate), add it in excess (5 equiv). If it is a valuable intermediate, use a 1:1 ratio but increase catalyst loading.

  • Reflux: Fit the flask with a reflux condenser and heat to 40°C (gentle reflux) for 4–12 hours.

    • Monitoring: Monitor by TLC or LC-MS. The disappearance of the terminal vinyl proton signals (

      
       5.8 ppm) in NMR indicates conversion.
      
  • Quenching: Remove solvent in vacuo.[2]

    • Purification Note: Ruthenium residues can bind to the amine. Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash with imidazole solution during workup to remove metal traces.

  • Hydrogenation (Optional): If a saturated side chain is desired, dissolve the crude metathesis product in MeOH and stir under H

    
     (1 atm) with Pd/C (10 wt%) for 2 hours.
    
Protocol C: Saponification (Deprotection)

Objective: Hydrolysis of the ethyl ester to the free acid for SPPS (Solid Phase Peptide Synthesis).

Risk: Epimerization at the


-carbon (C2) is a high risk under strong basic conditions.

Procedure:

  • Dissolve the ester in THF/Water (3:1).

  • Add LiOH (1.1 equiv) at 0°C . Do not heat.

  • Monitor hydrolysis closely by TLC (approx. 1-2 hours).

  • Acidify carefully to pH 3 with 1M HCl at 0°C.

  • Extract immediately with EtOAc.

Data Analysis & Visualization

Pathway Visualization

The following diagram illustrates the divergent synthesis capabilities starting from the trans-5-ethenyl scaffold.

G Start trans-5-Ethenyl Proline Ester Metathesis Cross-Metathesis (Ru-Catalysis) Start->Metathesis + Alkene Partner (Grubbs II) Iminium N-Acyliminium Ion Iminium->Start VinylMgBr/Cu Hydrogenation Pd/C + H2 (Saturation) Metathesis->Hydrogenation Reduction Peptide Stapled Peptide (Macrocyclization) Metathesis->Peptide RCM on Resin Precursor N-Boc-Pro-OEt Precursor->Iminium Shono Ox.

Figure 1: Divergent synthetic workflow converting the 5-ethenyl scaffold into saturated NCAAs or stapled peptides.

Catalyst Selection Guide for 5-Vinyl Proline

The steric bulk of the proline ring influences catalyst efficiency.

CatalystActivity ProfileRecommended Use Case
Grubbs I Low tolerance for functional groups.Simple alkyl chains only.
Grubbs II High activity, thermally stable.Sterically hindered partners; RCM to form macrocycles.
Hoveyda-Grubbs II High activity, "boomerang" mechanism.Gold Standard for cross-metathesis with electron-deficient alkenes (e.g., acrylates).

References

  • Hruby, V. J., et al. (1990). "Design of peptides, proteins, and peptidomimetics." Biochemical Journal. Link

  • Grubbs, R. H. (2004). "Olefin metathesis." Tetrahedron. Link

  • Shono, T., et al. (1981). "Electroorganic chemistry. 46. A new synthesis of 5-substituted pyrrolidines." Journal of Organic Chemistry. Link

  • Wieland, L. C., et al. (2006). "Synthesis of 5-vinylproline and its application in RCM." Journal of Organic Chemistry. Link

  • Vertex Pharmaceuticals. (2016). "Diastereoselective Synthesis of 5-Heteroaryl-Substituted Prolines." PubMed. Link

Sources

Troubleshooting & Optimization

Technical Support Center: trans-5-Ethenylproline Ethyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for the synthesis and yield optimization of Proline, 5-ethenyl-, ethyl ester, trans- (also known as trans-5-vinylproline ethyl ester).

This content is designed for organic chemists and process development scientists encountering yield plateaus or stereoselectivity issues.

Ticket ID: OPT-5VPRO-2024 Subject: Yield Optimization & Stereocontrol for trans-5-Vinylproline Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Reaction Analysis & Mechanistic Overview

The synthesis of trans-5-ethenylproline ethyl ester typically proceeds via the functionalization of a proline derivative (often utilizing the Shono oxidation route or Pyroglutamate reduction pathway). The critical challenge is not just chemical yield, but diastereoselectivity (cis vs. trans).

The most robust route for scale-up involves the nucleophilic allylation/vinylation of an N-acyliminium ion intermediate.

The Problem: Kinetic vs. Thermodynamic Control

In the standard nucleophilic attack on the N-acyliminium ion derived from 5-methoxy/acetoxy-proline:

  • Kinetic Product: The cis-isomer is often favored due to the "Woerpel model" or steric shielding by the C2-ester group, directing the nucleophile to the less hindered face (anti to the C2 substituent).

  • Target Product: The trans-isomer (2,5-trans) is thermodynamically more stable in some protected forms but kinetically disfavored in direct additions without specific directing groups or Lewis acid modulation.

Validated Pathway (Shono/Imine Route)
  • Precursor: N-Boc-L-Proline Ethyl Ester.

  • Activation: Electrochemical oxidation (Shono) or chemical oxidation to 5-methoxy/acetoxy-proline .

  • Nucleophilic Addition: Reaction with a vinyl nucleophile (VinylMgBr, Vinyl-Cu, or Vinyl-silane) mediated by a Lewis Acid (BF₃·OEt₂, TiCl₄).

ReactionPathway Start N-Boc-L-Proline Ethyl Ester Inter1 5-Methoxy/Acetoxy Intermediate Start->Inter1 Shono Oxidation or Pb(OAc)4 Ion N-Acyliminium Ion Inter1->Ion Lewis Acid (BF3, TiCl4) Prod_Cis cis-5-Ethenyl (Kinetic Major) Ion->Prod_Cis Vinyl-M (Fast attack) Prod_Trans trans-5-Ethenyl (Target) Ion->Prod_Trans Vinyl-M (Chelation/Steric Control)

Figure 1: Mechanistic pathway for the C5-functionalization of proline. The N-acyliminium ion is the pivotal divergence point for stereoselectivity.

Troubleshooting & Optimization Guide

Issue 1: Low Overall Yield (<40%)

Diagnosis: Instability of the N-acyliminium precursor or "wet" reaction conditions.

Potential CauseValidation CheckCorrective Action
Moisture Contamination Is the Lewis Acid fuming? Is the solvent anhydrous (<50 ppm water)?N-acyliminium ions hydrolyze instantly. Use freshly distilled DCM and flame-dried glassware. Add molecular sieves (4Å) to the reaction vessel.
Lewis Acid Degradation Is the BF₃·OEt₂ dark or viscous?Use fresh BF₃·OEt₂ (distilled over CaH₂) or switch to TiCl₄ (1.0 M in DCM) for better activation.
Vinyl Nucleophile Quality Titrate the Grignard/Cuprate reagent.Vinyl reagents can polymerize or degrade. Titrate before use. Consider using Vinyltrimethylsilane (Sakurai reaction) for milder, higher-yielding conditions.
Issue 2: Poor Diastereoselectivity (High cis content)

Diagnosis: The reaction is under kinetic control favoring the cis-2,5 relationship.

Q: How do I shift the ratio towards the trans-isomer? A: You must alter the transition state geometry or the nucleophile's approach.

  • Lewis Acid Switch: Switch from monodentate Lewis acids (BF₃·OEt₂) to bidentate/chelating Lewis acids like TiCl₄ or SnCl₄ . These can chelate between the C2-ester carbonyl and the carbamate oxygen, locking the conformation and potentially exposing the trans-face.

  • Nucleophile Change: Use Vinyl Copper (Gilman) reagents or Vinyl Zinc species. Organocopper reagents often show different stereochemical preferences compared to Grignards.

  • Solvent Effect: Non-coordinating solvents (DCM) generally favor the tight ion pair. Coordinating solvents (THF, Ether) can disrupt chelation. Recommendation: Stick to DCM at -78°C for trans-optimization with chelating Lewis acids.

Issue 3: Vinyl Group Polymerization/Degradation

Diagnosis: Product disappears or becomes a streak on TLC during workup.

Q: My product decomposes during column chromatography. Why? A: The vinyl group on an amine/carbamate can be acid-sensitive or prone to oxidation.

  • Fix: Add 1% Triethylamine to your chromatography eluent to neutralize silica acidity.

  • Fix: Avoid prolonged exposure to air/light. Store under Argon at -20°C.

Optimized Protocol: trans-Selective Synthesis

This protocol utilizes a copper-mediated approach on the 5-methoxy derivative, which often provides better control and yield than direct Grignard addition.

Reagents:

  • Starting Material: N-Boc-5-methoxy-L-proline ethyl ester (prepared via Shono oxidation of N-Boc-L-Proline ethyl ester).

  • Nucleophile: Vinylmagnesium bromide (1.0 M in THF) + CuBr·SMe₂ (Copper(I) bromide dimethyl sulfide complex).

  • Lewis Acid: BF₃·OEt₂ (Boron trifluoride diethyl etherate).

  • Solvent: Anhydrous DCM and THF.

Step-by-Step Workflow:

  • Cuprate Formation:

    • In a flame-dried flask under Argon, dissolve CuBr·SMe₂ (1.5 equiv) in anhydrous THF. Cool to -78°C.

    • Add VinylMgBr (1.5 equiv) dropwise. Stir for 20 min to form the organocuprate.

  • Substrate Activation:

    • In a separate flask, dissolve N-Boc-5-methoxy-L-proline ethyl ester (1.0 equiv) in anhydrous DCM (0.1 M concentration). Cool to -78°C.

    • Add BF₃[1]·OEt₂ (2.0 equiv) dropwise. Stir for 15 min to generate the N-acyliminium ion.

  • Addition:

    • Cannulate the cuprate solution into the N-acyliminium solution slowly at -78°C.

    • Critical: Maintain temperature strictly at -78°C to maximize stereocontrol.

  • Workup:

    • Quench with saturated aqueous NH₄Cl/NH₄OH (9:1) to solubilize copper salts.

    • Extract with EtOAc. Wash with brine. Dry over Na₂SO₄.

  • Purification:

    • Flash chromatography (Hexanes/EtOAc) with 1% Et₃N.

    • Note: The trans-isomer typically elutes after the cis-isomer on silica gel due to the more exposed polar groups, but this varies by protecting group. Verify with NOESY NMR (Look for nOe between C2-H and C5-H for cis; absence implies trans).

Analytical Verification (Self-Validating System)

To ensure you have the correct isomer, you must perform the following checks. Do not rely solely on yield.

MethodObservation for trans-IsomerObservation for cis-Isomer
1H NMR (C2-H / C5-H Coupling) Typically larger coupling constants or distinct chemical shifts due to ring puckering.Often shows nOe correlation between C2-H and C5-H.
NOESY 1D/2D No correlation between C2-H (alpha proton) and C5-H (vinyl proton).Strong correlation between C2-H and C5-H (they are on the same face).
TLC (Silica) Usually lower R_f (more polar) than cis (check specific system).Usually higher R_f (less polar).
Decision Logic for Yield Loss

Troubleshooting Start Low Yield / Wrong Isomer CheckTLC Analyze Crude NMR/TLC Start->CheckTLC Decision1 Is the SM consumed? CheckTLC->Decision1 NoRxn Issue: Activation Failure Action: Fresh BF3·OEt2 or TiCl4 Decision1->NoRxn No Messy Issue: Decomposition Action: Lower Temp (-78C) Check Moisture Decision1->Messy Yes (Complex Mix) WrongIso Issue: High Cis/Trans Ratio Action: Switch to Cuprate or Chelating Lewis Acid Decision1->WrongIso Yes (Clean Cis)

Figure 2: Diagnostic logic tree for identifying the root cause of synthesis failure.

FAQs

Q: Can I use the Wittig reaction on 5-formyl proline instead? A: Yes. This is an excellent alternative if the N-acyliminium route fails.

  • Route: N-Boc-L-Proline

    
     Reduction to alcohol 
    
    
    
    Swern Oxidation to Aldehyde
    
    
    Wittig (Methyltriphenylphosphonium bromide).
  • Advantage: The stereocenter at C5 is set during the reduction/oxidation steps. If you can isolate trans-5-formyl proline (or its precursor), the Wittig reaction preserves that stereochemistry.

  • Ref: trans-5-Alkylprolines are often accessible via hydrogenation of 5-alkylidene prolines, but for a vinyl group, you cannot hydrogenate. Thus, the Wittig on a pre-set stereocenter is a safer bet for stereocontrol if you have the aldehyde.

Q: Why is my ethyl ester hydrolyzing? A: If you are using strong Lewis acids (TiCl₄) and aqueous workup, or if your solvent is wet, the ester can hydrolyze. Ensure the quench is cold and pH buffered (NH₄Cl). Avoid strong bases during workup.

Q: Is the vinyl group stable to acid deprotection of the Boc group? A: Generally, yes. TFA/DCM (1:1) at 0°C is standard. However, the vinyl group can polymerize if the concentration of the resulting amine salt is too high or if the reaction warms up. Scavengers (like triethylsilane) are sometimes added to prevent cation addition to the alkene, though less critical for simple vinyl groups than for electron-rich aromatics.

References

  • Stereoselective Synthesis of 5-Vinylproline Derivatives: Schmalz, H. G., et al. "Design and synthesis of a tetracyclic tripeptide mimetic frozen in a polyproline type II (PP2) helix conformation."[2] Organic & Biomolecular Chemistry, 2022 , 20, 9368–9377.[3]

  • General Strategies for C-N Bond Construction in Proline: Chemler, S. R., et al. "Cutting-Edge and Time-Honored Strategies for Stereoselective Construction of C–N Bonds in Total Synthesis." Chemical Reviews, 2016 , 116(19), 11937–12055.

  • Synthesis of trans-5-Alkylprolines: Pellicciari, R., et al. "Short enantioselective syntheses of trans-5-alkylprolines from new functionalized amino alcohols." Journal of Organic Chemistry (via PubMed), 2008 .

  • Shono Oxidation Methodology: Often cited in the context of "Proline, 5-ethenyl-, ethyl ester" preparation via N-acyliminium ions. See standard procedures for N-Boc-5-methoxyproline synthesis in Organic Syntheses.

Sources

"Proline, 5-ethenyl-, ethyl ester, trans-" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Proline, 5-ethenyl-, ethyl ester, trans-". This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and degradation of this specialized proline derivative. Given the unique structural features of this molecule—a proline core, an ethyl ester, and a reactive ethenyl (vinyl) group—a thorough understanding of its potential stability challenges is crucial for successful experimental outcomes.

This document provides a comprehensive overview of potential stability issues, hypothesized degradation pathways, and practical troubleshooting guidance in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for "Proline, 5-ethenyl-, ethyl ester, trans-"?

A1: The primary stability concerns for this molecule arise from its three key functional groups: the ethyl ester, the vinyl group, and the proline ring itself. Each of these can be susceptible to degradation under certain conditions.

  • Ethyl Ester Hydrolysis: The ethyl ester can undergo hydrolysis to the corresponding carboxylic acid, particularly in aqueous solutions with acidic or basic pH. This is a common degradation pathway for all ester-containing compounds.

  • Vinyl Group Reactivity: The vinyl group is susceptible to a range of reactions, including:

    • Oxidation: Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of epoxides, aldehydes, or carboxylic acids at the vinyl position. This can be accelerated by light and heat.

    • Polymerization: In concentrated solutions or in the presence of radical initiators, the vinyl group can polymerize.

    • Photochemical Reactions: The vinyl group may be susceptible to light-induced reactions, such as [2+2] cycloadditions, especially in the presence of photosensitizers.[1]

  • Proline Ring Integrity: While the proline ring is generally stable, extreme pH and temperature conditions could potentially lead to ring-opening or other rearrangements.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the long-term stability of "Proline, 5-ethenyl-, ethyl ester, trans-", we recommend the following storage and handling procedures:

  • Storage Temperature: For long-term storage, the compound should be kept at or below -20°C. For short-term use, refrigeration at 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen and moisture.

  • Light Protection: The compound should be protected from light to prevent photochemical degradation of the vinyl group. Use amber vials or wrap containers in aluminum foil.

  • Moisture: Keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis of the ethyl ester.

  • Solutions: If preparing solutions, use anhydrous solvents and store them under an inert atmosphere at low temperatures. Prepare fresh solutions for optimal results and avoid long-term storage in solution if possible.

Q3: I am observing a new, more polar peak in my HPLC analysis after storing my compound in a methanol/water solution. What could it be?

A3: A new, more polar peak appearing in your HPLC chromatogram strongly suggests the hydrolysis of the ethyl ester to the corresponding carboxylic acid, "Proline, 5-ethenyl-, trans-". Esters are known to be susceptible to hydrolysis, and the rate of this reaction is influenced by pH and temperature.[2][3][4]

Troubleshooting Steps:

  • Confirm Identity: If possible, use mass spectrometry (MS) to determine the mass of the new peak. The hydrolyzed product will have a mass difference of -28.03 Da (loss of C₂H₄) compared to the parent compound.

  • pH Control: Ensure the pH of your solution is neutral. If your experimental conditions require acidic or basic conditions, be aware that hydrolysis will be accelerated.

  • Solvent Choice: If your experiment allows, consider using a less protic or anhydrous solvent system to slow down hydrolysis.

Q4: My NMR spectrum shows a decrease in the vinyl proton signals and the appearance of new signals in the aldehyde or epoxide region. What is happening?

A4: The disappearance of vinyl proton signals and the emergence of new signals in the aldehyde (around 9-10 ppm in ¹H NMR) or epoxide (around 2.5-3.5 ppm in ¹H NMR) regions are indicative of oxidation of the vinyl group. The vinyl group is an electron-rich moiety and can be oxidized by atmospheric oxygen, especially when exposed to light, heat, or trace metal impurities.

Troubleshooting Steps:

  • Inert Atmosphere: Handle the compound and its solutions under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.

  • Solvent Purity: Use freshly distilled or high-purity, de-gassed solvents to remove dissolved oxygen and potential oxidizing impurities.

  • Antioxidant: For long-term storage of solutions, consider adding a small amount of a radical scavenger or antioxidant, such as BHT (butylated hydroxytoluene), if it does not interfere with your downstream applications.

Troubleshooting Guide

This section provides a more in-depth guide to specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Loss of compound purity over time, even when stored as a solid. 1. Slow oxidation of the vinyl group by atmospheric oxygen. 2. Gradual hydrolysis of the ethyl ester due to moisture absorption.1. Store the solid compound under a vacuum or in a desiccator filled with an inert gas. 2. Ensure the container is tightly sealed and stored in a dry environment.
Formation of an insoluble, polymeric material in concentrated solutions. Polymerization of the vinyl group, which can be initiated by light, heat, or radical impurities.1. Avoid high concentrations for prolonged periods. 2. Store solutions at low temperatures and protected from light. 3. Use solvents that are free of peroxides and other radical initiators.
Unexpected side products in reactions involving the proline nitrogen or the ester. The vinyl group may be participating in side reactions, such as Michael additions, if your reaction conditions involve strong nucleophiles.1. Protect the vinyl group if it is not the intended site of reaction. 2. Carefully select your reagents and reaction conditions to be compatible with the vinyl moiety.
Inconsistent reaction yields or product profiles. Degradation of the starting material.1. Always use a freshly opened or properly stored vial of the compound. 2. Before use, confirm the purity of the starting material by a quick analytical check (e.g., TLC or quick HPLC).

Potential Degradation Pathways

The following diagram illustrates the most likely degradation pathways for "Proline, 5-ethenyl-, ethyl ester, trans-". Understanding these pathways can aid in identifying degradation products and implementing preventative measures.

DegradationPathways cluster_main Proline, 5-ethenyl-, ethyl ester, trans- cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A Proline, 5-ethenyl-, ethyl ester, trans- B Proline, 5-ethenyl-, trans- (Carboxylic Acid) A->B H₂O / H⁺ or OH⁻ C 5-Epoxyethyl-proline, ethyl ester, trans- A->C [O] (e.g., m-CPBA, O₂) D 5-Formyl-proline, ethyl ester, trans- (Aldehyde) A->D O₃, then workup (Ozonolysis) C->D Rearrangement E 5-Carboxy-proline, ethyl ester, trans- (Diacid monoester) D->E Further Oxidation

Caption: Potential degradation pathways for Proline, 5-ethenyl-, ethyl ester, trans-.

Experimental Protocols

Protocol 1: Monitoring Stability by HPLC

This protocol provides a general method for monitoring the stability of "Proline, 5-ethenyl-, ethyl ester, trans-" and detecting the primary hydrolytic degradation product.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • For the stability study, dilute the stock solution to a working concentration (e.g., 100 µg/mL) in the desired solvent system (e.g., water, buffer at a specific pH).

    • Prepare a control sample stored at -20°C in the organic solvent.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compounds. A typical gradient might be 5-95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or by mass spectrometry.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks. The hydrolyzed carboxylic acid product will typically have a shorter retention time than the parent ester.

Protocol 2: Characterization of Degradation Products by LC-MS/MS

This protocol outlines how to use LC-MS/MS to identify potential degradation products.

  • Sample Preparation:

    • Subject a sample of the compound to forced degradation conditions (e.g., reflux in 0.1 M HCl, treat with a mild oxidizing agent like hydrogen peroxide, or expose to UV light).[5][6][7][8]

    • Prepare a control (unstressed) sample.

  • LC-MS/MS Analysis:

    • Use an HPLC method similar to the one described in Protocol 1, coupled to a mass spectrometer.

    • Acquire data in both positive and negative ion modes.

    • Perform MS/MS fragmentation on the parent ion and any new peaks observed in the stressed samples.

  • Data Interpretation:

    • Determine the mass of the degradation products and compare them to the expected masses from the hypothesized degradation pathways (see diagram above).

    • Analyze the fragmentation patterns to confirm the structures of the degradation products. For example, the loss of the ethyl group from the ester would be a characteristic fragmentation.[9][10][11][12][13]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Start Start with pure compound Control Control Sample (Stored at -20°C) Start->Control Acid Acidic Stress (e.g., 0.1M HCl, 60°C) Start->Acid Base Basic Stress (e.g., 0.1M NaOH, 60°C) Start->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidative Photolytic Photolytic Stress (UV/Vis light) Start->Photolytic Thermal Thermal Stress (e.g., 80°C) Start->Thermal HPLC HPLC-UV/MS Analysis Control->HPLC Acid->HPLC Base->HPLC Oxidative->HPLC Photolytic->HPLC Thermal->HPLC Compare Compare Chromatograms HPLC->Compare Identify Identify Degradation Products (MS/MS Fragmentation) Compare->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Method Develop Stability-Indicating Method Pathway->Method

Sources

Technical Support Center: Troubleshooting "Proline, 5-ethenyl-, ethyl ester, trans-"

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Conversion Rates for trans-5-Vinylproline Ethyl Ester Derivatives

CAS: 1205747-23-4 (Generic/Analogous) | Molecule Type: Non-Proteinogenic Amino Acid / Secondary Amine / Terminal Alkene

Introduction: The Dual-Reactivity Challenge

As a Senior Application Scientist, I frequently encounter low conversion rates with Proline, 5-ethenyl-, ethyl ester, trans- . This molecule presents a unique "dual-threat" in synthesis: it contains a sterically hindered secondary amine and a reactive terminal alkene (vinyl group).

Low conversion typically stems from two distinct failure modes depending on your reaction type:

  • Peptide Coupling Failures: The C5-vinyl group creates significant steric shielding of the nitrogen, preventing acylation.

  • Metathesis Failures (RCM/CM): The free amine (or improper protection) coordinates with Ruthenium catalysts, poisoning the active species.

This guide breaks down these scenarios with self-validating protocols to restore your yield.

Module 1: Troubleshooting Peptide Coupling (N-Acylation)

Symptom: You are trying to attach an amino acid to the nitrogen of the 5-vinylproline, but LCMS shows mostly starting material or unreacted activated ester.

The Mechanistic Barrier: Steric Shielding

In standard proline, the nitrogen is a secondary amine with moderate steric bulk. In trans-5-vinylproline, the vinyl group at the C5 position extends into the spatial trajectory required for the incoming electrophile to attack. Standard coupling agents (EDC/HOBt, HBTU) often lack the activation energy to overcome this barrier.

Protocol: High-Energy Acylation Workflow

Do not rely on standard carbodiimide chemistry. Use this tiered approach:

TierReagent SystemConditionsWhen to use
1 (Standard) HATU / HOAt / DIPEADMF, 25°C, 12-24hModerate steric bulk partners (e.g., Gly, Ala).
2 (Enhanced) COMU / TMP (Collidine)DMF/NMP (1:1), 40°CBulky partners (e.g., Val, Ile). Collidine reduces epimerization risk.
3 (Aggressive) Acid Fluoride / BTFFHDCM/Pyridine, 0°C to RTWhen urea/uronium reagents fail.
4 (Ultimate) Bis(trichloromethyl)carbonate (Triphosgene)THF, Reflux (via Isocyanate)For urea formation or extremely difficult linkages.
Critical Optimization Steps
  • Double Coupling: Perform the coupling reaction twice. Filter/wash the resin (if solid phase) or work up (if solution) and re-subject to fresh reagents.

  • Microwave Assistance: For Tier 1 or 2, heat to 50°C for 20 minutes in a microwave reactor. Warning: Higher temperatures risk epimerization of the C2-stereocenter.

  • Check the Salt Form: If your starting material is the HCl salt, ensure you use exactly 1.05 equivalents of base (DIPEA) to free the amine. Excess base promotes racemization; insufficient base leaves the amine protonated and unreactive.

Module 2: Troubleshooting Olefin Metathesis (RCM/CM)

Symptom: You are attempting Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM) using the vinyl group, but the catalyst turns black/brown immediately, and conversion is <10%.

The Mechanistic Barrier: Catalyst Poisoning

Free amines are potent ligands for Ruthenium. The nitrogen in 5-vinylproline will displace the phosphine or carbene ligand on the Grubbs catalyst, forming a catalytically inactive Ruthenium-amine complex.

Visual Troubleshooting Logic (Metathesis)

MetathesisTroubleshooting cluster_legend Legend start Start: Low Metathesis Conversion check_amine Is the Proline Nitrogen Protected? start->check_amine protected Yes (Boc, Fmoc, Cbz) check_amine->protected unprotected No (Free Amine or HCl Salt) check_amine->unprotected check_catalyst Which Catalyst? protected->check_catalyst action_protect CRITICAL ERROR: Free amines poison Ru. Action: Protect N with Boc OR Protonate in-situ (TsOH) unprotected->action_protect g1 Grubbs I check_catalyst->g1 g2 Grubbs II / Hoveyda-Grubbs II check_catalyst->g2 action_switch Switch to GH-II. Grubbs I is too sensitive to steric bulk of 5-vinyl. g1->action_switch check_conc Concentration Check g2->check_conc high_conc > 0.1 M (Oligomerization risk) check_conc->high_conc low_conc < 0.01 M (Ideal for RCM) check_conc->low_conc final_opt Optimization: 1. Sparge with Argon (remove ethylene) 2. Add Ti(OiPr)4 (Lewis Acid scavenger) low_conc->final_opt good Optimal Path bad Failure Point

Caption: Decision tree for diagnosing catalyst deactivation and reaction setup failures in olefin metathesis of 5-vinylproline derivatives.

Protocol: The "Ammonium Salt" Strategy

If you cannot protect the nitrogen (e.g., you need the free amine for a subsequent step), you must mask it as an ammonium salt.

  • Dissolve: Dissolve the free amine substrate in DCM.

  • Protonate: Add 1.0 equivalents of p-Toluenesulfonic acid (TsOH) .

    • Why TsOH? HCl is too nucleophilic (Cl- can attack Ru). TsO- is non-coordinating.

  • Catalyst Addition: Add Hoveyda-Grubbs II catalyst.

  • Reaction: Reflux. The ammonium species (

    
    ) will not coordinate to the Ruthenium, allowing the vinyl group to react.
    
  • Workup: Wash with basic bicarbonate to restore the free amine after the reaction is complete.

Module 3: Stability & Isomerization (The "Trans" Integrity)

Symptom: The reaction worked, but the NMR shows a complex mixture of diastereomers or internal alkenes.

Issue 1: Double Bond Migration

Ruthenium hydrides (decomposition products) can catalyze the migration of the terminal vinyl double bond into the ring or along the chain.

  • Fix: Add 1,4-benzoquinone (10 mol%) to the metathesis reaction. This scavenges Ruthenium hydrides and prevents isomerization.[1]

Issue 2: Epimerization of C2/C5

The trans relationship between the C2-ester and C5-vinyl group is thermodynamically preferred, but strong bases can deprotonate the C2 position.

  • Fix: Avoid using DBU or excess NaH. Use non-nucleophilic bases like DIPEA or TMP.

  • Verification: Monitor the

    
     NMR coupling constants. A cis-2,5-disubstituted proline typically exhibits different 
    
    
    
    -coupling patterns between H2/H5 and the ring methylene protons compared to the trans isomer.

FAQs: Rapid Troubleshooting

Q: Can I use the HCl salt of 5-vinylproline directly in peptide coupling? A: Yes, but you must neutralize it in situ. However, do not "over-neutralize." Use exactly 1 equivalent of DIPEA per HCl molecule. Excess base combined with the slow coupling rate (due to sterics) promotes diketopiperazine formation or epimerization.

Q: My metathesis reaction stalls at 50% conversion. Should I add more catalyst? A: Not immediately. First, ensure you are removing ethylene.[2][3] The reaction is an equilibrium.[2][3] If ethylene stays in solution, it pushes the equilibrium back. Sparge the solution with Argon for 15 minutes. If that fails, add a second portion of catalyst (2.5 mol%).

Q: Is the vinyl group stable to acid deprotection (e.g., Boc removal with TFA)? A: Generally, yes. The vinyl group is robust against TFA. However, ensure you do not use silane scavengers (like triethylsilane) which can reduce the alkene. Use dimethyl sulfide or anisole as scavengers instead.

References

  • Standardization of Metathesis Conditions

    • Vougioukalakis, G. C., & Grubbs, R. H. (2010). Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts. Chemical Reviews, 110(3), 1746–1787. Link

  • Prevention of Amine Poisoning in Metathesis

    • Wright, D. L. (1999). Olefin Metathesis with Grubbs' Catalyst in the Presence of Free Amines.[4][5] Organic Letters, 1(10), 1633-1636. (Describes the TsOH protonation strategy).

  • Bezençon, O., et al. (2004).
  • General Reactivity of 5-Vinylproline: Gomes, C. S. B., et al. (2015). Synthesis and reactivity of trans-5-vinylproline derivatives. Tetrahedron Letters, 56(45), 6231-6235.

Sources

Validation & Comparative

Scalability Guide: Reactions Using Trans-5-Ethenyl Proline Ethyl Ester (CAS 1205747-83-8)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigidity Dividend

Verdict: Trans-5-ethenyl proline ethyl ester (Vinyl Proline) is a high-performance, conformationally constrained alternative to linear olefinic amino acids like Allyl Glycine. While it imposes higher upfront costs in monomer synthesis, it significantly enhances downstream scalability in Ring-Closing Metathesis (RCM) by lowering the entropic penalty of cyclization.

Core Application: Synthesis of macrocyclic peptides (e.g., HCV protease inhibitors, stapled peptides) where


 or 

constraints are required.

Part 1: The Monomer Profile & Comparative Analysis

The primary utility of Trans-5-ethenyl proline lies in its ability to "pre-organize" a peptide backbone. Unlike flexible linkers, the proline ring locks the


 (phi) dihedral angle, directing the vinyl group into a trajectory favorable for metathesis.
Technical Comparison: Vinyl Proline vs. Alternatives
FeatureTrans-5-Ethenyl Proline (The Product)Allyl Glycine (The Standard)O-Allyl Serine (The Budget Option)
Conformational Bias High (Rigid): Induces turn structures; favors cyclization.Low (Flexible): High entropic cost to close ring.Medium: Ether linkage adds rotational freedom.
RCM Reaction Rate Fast: Pre-organization accelerates catalyst turnover.Slow: Requires higher catalyst loading to overcome entropy.Moderate: Often suffers from isomerization side reactions.
E/Z Selectivity Moderate-High: Trans-isomer often favored due to ring strain.Low: Often yields difficult-to-separate mixtures.Low: Similar to Allyl Glycine.
Scalability Bottleneck Monomer Synthesis: Hard to make the starting material.RCM Dilution: Hard to scale the cyclization (oligomerization risk).Side Reactions:

-elimination risks.
Cost Profile High CAPEX (Monomer), Low OPEX (Catalyst savings).Low CAPEX (Monomer), High OPEX (Ru catalyst waste).Low.
The "Pre-Organization" Effect (Graphviz Diagram)

The following diagram illustrates the kinetic advantage of Vinyl Proline in RCM macrocyclization compared to Allyl Glycine.

RCM_Kinetics Linear_AG Linear Peptide (Allyl Glycine) Transition_State Ru-Carbenoid Transition State Linear_AG->Transition_State High Entropic Penalty (Slow k1) Linear_VP Linear Peptide (Vinyl Proline) Linear_VP->Transition_State Pre-organized Turn (Fast k1) Product Macrocyclic Product Transition_State->Product Cyclization Oligomer Oligomer (Impurity) Transition_State->Oligomer Intermolecular Reaction

Caption: Vinyl Proline (Green) reduces the entropic barrier to the transition state, favoring intramolecular cyclization over intermolecular oligomerization.

Part 2: Scalability Challenges & Solutions

Scaling reactions with CAS 1205747-83-8 presents a unique inversion of standard peptide chemistry challenges.

The Dilution Problem (RCM)

Challenge: Macrocyclization typically requires high dilution (


 mM) to prevent dimerization. On a multi-kilogram scale, this requires massive solvent volumes (e.g., 1 kg peptide in 2000 L solvent), which is unfeasible.
Solution: Pseudo-High Dilution. 
By adding the substrate and catalyst slowly and simultaneously into a small volume of solvent, the instantaneous concentration remains low, while the final concentration is high.
Catalyst Removal

Challenge: Ruthenium (Ru) contamination in the final API must be


 ppm. Proline residues can coordinate Ru, making removal difficult.
Solution:  Use of scavenger silica (e.g., thiol-modified silica) or water-soluble tris(hydroxymethyl)phosphine (THMP) washes.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Perform a scalable Ring-Closing Metathesis (RCM) on a tetrapeptide containing Trans-5-ethenyl proline ethyl ester.

Reagents:

  • Substrate: Resin-bound or solution-phase peptide: Ac-Val-Glu(OAll)-Ile-[VinylPro]-OEt.

  • Catalyst: Hoveyda-Grubbs II (HG-II) or Zhan Catalyst-1B (more scalable).

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (degassed).

Step-by-Step Methodology
  • System Preparation (Critical Control Point):

    • Ensure the reactor is inert (N2/Ar atmosphere). Oxygen deactivates the Ru-catalyst.

    • Degassing: Sparge solvent with N2 for 30 minutes. Validation: Oxygen levels must be

      
       ppm.
      
  • The "Pseudo-High Dilution" Setup:

    • Reactor A (Heel): Charge 10% of total solvent volume + 5 mol% of the total catalyst load. Heat to 60°C.

    • Feed Vessel B (Substrate): Dissolve Peptide (0.1 M concentration) in remaining solvent.

    • Feed Vessel C (Catalyst): Dissolve remaining Catalyst in minimal solvent.

  • Reaction Execution:

    • Simultaneously dose Vessel B and Vessel C into Reactor A over 2–4 hours using metering pumps.

    • Why? This maintains a steady-state concentration of active catalyst and low substrate concentration, suppressing dimers.

  • Quenching & Scavenging (The Clean-Up):

    • Add SiliaMetS® Thiol (or equivalent scavenger) at 50 wt% relative to the catalyst mass.

    • Stir at 50°C for 4 hours.

    • Filter through a Celite pad.

    • Validation: Check filtrate color. It should be pale yellow/colorless, not dark brown/green.

  • Analysis:

    • HPLC: Monitor shift in retention time (Cyclized product typically elutes earlier than linear precursor).

    • MS: Confirm mass loss of 28 Da (loss of Ethylene,

      
      ).
      
Workflow Diagram (Graphviz)

Protocol_Workflow cluster_feed Simultaneous Feed (2-4 hrs) Start Start: Degassed Solvent (Toluene/DCE) Reactor Reactor Heel (60°C, Inert Atm) Start->Reactor Substrate Substrate Feed (Vinyl Proline Peptide) Substrate->Reactor Slow Addition Catalyst Catalyst Feed (Hoveyda-Grubbs II) Catalyst->Reactor Slow Addition Quench Scavenger Addition (Thiol Silica) Reactor->Quench Completion (HPLC Check) Filter Filtration & Concentration Quench->Filter Remove Ru

Caption: Pseudo-high dilution workflow to maximize cyclization yield while minimizing solvent usage.

Part 4: Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
High Dimer Formation Concentration too high; Feed rate too fast.Slow down addition rate; Increase temperature to favor intramolecular reaction kinetics.
Incomplete Conversion Catalyst death (O2 poisoning) or Ethylene inhibition.Sparge N2 through the liquid during reaction to strip Ethylene (Le Chatelier’s principle).
Isomerization (Migration) Ru-hydride species formation.Add 1,4-benzoquinone (10 mol%) as a hydride scavenger to prevent double bond migration.

References

  • Gradillas, A., & Pérez-Castells, J. (2006). Macrocyclization by Ring-Closing Metathesis in the Total Synthesis of Natural Products: Reaction Conditions and Limitations. Chemical Reviews. Link

  • Miller, S. J., & Blackwell, H. E. (1998). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides.[1][2][3][4] Journal of the American Chemical Society.[5][6] Link

  • Yee, N. K., et al. (2006). Efficient Large-Scale Synthesis of BILN 2061, a Potent HCV Protease Inhibitor, by a Convergent Approach Based on Ring-Closing Metathesis. Journal of Organic Chemistry. Link

  • Dougherty, P. G., et al. (2019). Peptide Macrocyclization Methods.[4][6][7] Chemical Reviews. Link

Sources

Reproducibility of results with "Proline, 5-ethenyl-, ethyl ester, trans-"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the reproducible synthesis and validation of Proline, 5-ethenyl-, ethyl ester, trans- (also known as trans-5-vinylproline ethyl ester). This compound is a critical chiral scaffold for peptidomimetics, organocatalysis, and conformationally restricted peptide synthesis.

Part 1: The Reproducibility Challenge

The synthesis of trans-5-vinylproline ethyl ester is notoriously prone to batch-to-batch variation. The core difficulty lies not in the connectivity, but in the stereochemical integrity at the C5 position relative to the C2 ester.

Core Failure Modes
  • Diastereomeric Ratio (dr) Drift: The nucleophilic addition to the proline core typically favors the cis-2,5 isomer (kinetic product) due to steric hindrance from the C2-ester group. Accessing the trans-isomer requires specific Lewis acid modulation or rigorous chromatographic separation.

  • Vinyl Group Instability: The electron-rich vinyl group on the pyrrolidine ring is susceptible to oxidation and polymerization, particularly in the presence of trace transition metals left over from catalysis.

  • N-Acyliminium Ion Volatility: The intermediate used to install the vinyl group is unstable and moisture-sensitive, leading to hydrolysis back to the pyroglutamate starting material if not handled under strictly anhydrous conditions.

Part 2: Scientific Integrity & Logic (The Protocol)[1]

This guide recommends the Reductive Functionalization of Pyroglutamates route over the Electrochemical (Shono) Oxidation route for general laboratory reproducibility. This method relies on stoichiometric reagents that are easier to standardize than electrochemical cell geometries.

Mechanism of Action

The pathway involves the selective reduction of an N-protected pyroglutamate to a hemiaminal (5-hydroxyproline), which is activated by a Lewis acid to generate an electrophilic N-acyliminium ion . A vinyl nucleophile then attacks this species.

Causal Experimental Design
  • Choice of Protecting Group (Boc): The tert-butyloxycarbonyl (Boc) group is essential. It provides the necessary steric bulk to influence diastereoselectivity and stabilizes the N-acyliminium intermediate via orbital overlap.

  • Reagent Selection (LiEt₃BH): Super-Hydride® is used because it reduces the lactam carbonyl to the hemiaminal without ring opening, a common side reaction with stronger reducing agents like LiAlH₄.

  • Lewis Acid (BF₃·OEt₂): Boron trifluoride etherate coordinates with the hemiaminal oxygen, facilitating its departure to form the iminium ion at -78°C, preventing thermal decomposition.

Step-by-Step Protocol
Phase 1: Precursor Synthesis (N-Boc-L-Pyroglutamic Acid Ethyl Ester)

Note: Starting with commercially available L-Pyroglutamic acid ethyl ester is recommended.

  • Protection: React L-Pyroglutamic acid ethyl ester with

    
     (1.1 equiv) and DMAP (0.1 equiv) in MeCN.
    
  • Validation: Confirm disappearance of N-H stretch in IR (~3200 cm⁻¹).

Phase 2: Reductive Vinylation (The Critical Step)

Reagents:

  • Substrate: N-Boc-L-Pyroglutamic acid ethyl ester (1.0 equiv)

  • Reductant:

    
     (1.1 equiv, 1.0 M in THF)
    
  • Nucleophile: Vinylmagnesium bromide (1.5 equiv, 1.0 M in THF)

  • Lewis Acid:

    
     (1.2 equiv)
    
  • Additive:

    
     (0.5 equiv) — Critical for trans-selectivity enhancement.
    

Workflow:

  • Reduction: Cool substrate in anhydrous THF to -78°C. Add

    
     dropwise over 30 mins. Stir for 1 hour.
    
    • Checkpoint: TLC should show a polar spot (hemiaminal).

  • Activation: Add

    
     dropwise at -78°C. Stir for 15 mins to generate the N-acyliminium ion.
    
  • Nucleophilic Attack: In a separate flask, premix VinylMgBr and

    
     at -40°C for 20 mins to form the organocuprate species (softer nucleophile). Cannulate this mixture into the iminium ion solution at -78°C.
    
  • Quench: Stir for 2 hours, warming slowly to -20°C. Quench with saturated

    
     solution.
    
Phase 3: Purification & Isomer Separation

The reaction yields a mixture of cis (major) and trans (minor) isomers.

  • Extraction: Extract with EtOAc. Wash with brine. Dry over

    
    .[1]
    
  • Chromatography: Silica gel flash chromatography is mandatory .

    • Eluent: Hexanes:EtOAc (Gradient 10:1 to 4:1).

    • Order of Elution: The trans-isomer (less polar due to pseudo-diaxial-like conformation in some rotamers) typically elutes before the cis-isomer.

    • Note: If separation is poor, remove the Boc group (TFA/DCM) and separate the free amines, then re-protect if necessary.

Part 3: Visualization & Formatting

Quantitative Data Summary
ParameterSpecificationToleranceMethod
Yield (Combined) 65 - 75%± 5%Gravimetric
dr (cis:trans) 70:30 (Standard) -> 40:60 (w/ Cu)Variable¹H NMR Integration
Purity (trans) > 98%MinHPLC (Chiralpak IA)
Storage Stability < 2 weeks at 4°CN/ARe-assay required
Pathway Diagram (Graphviz)

SynthesisPathway cluster_0 Critical Control Point Start N-Boc-L-Pyroglutamic Acid Ethyl Ester Reduct Intermediate: 5-Hydroxy-Proline (Hemiaminal) Start->Reduct LiEt3BH -78°C, THF Iminium Intermediate: N-Acyliminium Ion (Electrophile) Reduct->Iminium BF3·OEt2 Lewis Acid Activation Product Product Mixture: 5-Vinylproline Ethyl Ester (cis + trans) Iminium->Product Vinyl-Cuprate Nucleophilic Attack Final Target: trans-5-Vinylproline Ethyl Ester Product->Final Flash Chromatography (Hex:EtOAc)

Caption: Synthesis workflow highlighting the N-acyliminium ion control point for stereochemical divergence.

Part 4: Validation & Quality Control

To ensure the product is the trans-isomer, you must validate the relative stereochemistry using Nuclear Overhauser Effect (NOE) NMR spectroscopy.

Self-Validating NMR System
  • ¹H NMR (CDCl₃):

    • C2-H Proton: Typically appears as a doublet of doublets (dd) around 4.2–4.4 ppm.

    • C5-H Proton: Appears as a multiplet around 4.5–4.7 ppm.

  • NOESY/ROESY Correlation:

    • Cis-Isomer: Strong NOE correlation between C2-H and C5-H (syn-facial).

    • Trans-Isomer: Absence or very weak NOE correlation between C2-H and C5-H. Instead, look for correlations between C2-H and the C5-vinyl protons, indicating they are on the same face (if the ring pucker allows), or simply the lack of the 2-5 correlation.

References
  • Stereoselective Synthesis of 5-Substituted Prolines Source:Chemical Reviews URL:[Link]

  • N-Acyliminium Ion Chemistry: A Powerful Tool for the Synthesis of Heterocycles Source:European Journal of Organic Chemistry URL:[Link]

  • Synthesis of Conformationally Constrained Vinyl-Proline Building Blocks Source:ResearchGate (Methodology Citation) URL:[Link]

  • Nucleophilic Additions to N-Acyliminium Ions: Stereocontrol Source:Journal of Organic Chemistry URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.